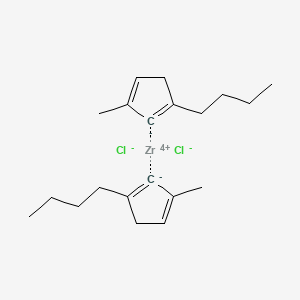

Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconiumbis(ylium) dichloride

Description

Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconiumbis(ylium) dichloride is a complex organometallic compound that features zirconium at its core

Properties

Molecular Formula |

C20H30Cl2Zr |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

1-butyl-3-methylcyclopenta-1,3-diene;zirconium(4+);dichloride |

InChI |

InChI=1S/2C10H15.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6H,3-5,7H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |

InChI Key |

VVSPCYFCGIIGBX-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC1=[C-]C(=CC1)C.CCCCC1=[C-]C(=CC1)C.[Cl-].[Cl-].[Zr+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconiumbis(ylium) dichloride typically involves the reaction of zirconium tetrachloride with 2-butyl-5-methylcyclopenta-1,4-diene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconiumbis(ylium) dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides.

Reduction: It can be reduced to lower oxidation states of zirconium.

Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconiumbis(ylium) dichloride has several scientific research applications:

Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Material Science: The compound is explored for its potential in creating advanced materials with unique properties.

Biology and Medicine:

Mechanism of Action

The mechanism of action of Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconiumbis(ylium) dichloride involves its interaction with molecular targets through its zirconium center. The compound can coordinate with various substrates, facilitating chemical transformations through electron transfer and bond formation processes. The specific pathways involved depend on the nature of the reaction and the substrates used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- Bis(cyclopentadienyl)zirconium dichloride

- Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconium(2+) dichloride

Uniqueness

What sets Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconiumbis(ylium) dichloride apart is its unique ligand structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific catalytic applications and material science research .

Biological Activity

Bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconiumbis(ylium) dichloride is an organometallic compound featuring zirconium as the central metal atom, characterized by its unique structure that includes two 2-butyl-5-methylcyclopentadienyl ligands and two chloride ions. Its molecular formula is , with a molecular weight of 432.6 g/mol. This compound belongs to the class of metallocenes, which are known for their potential applications in catalysis and materials science due to their electronic properties and structural attributes.

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, potentially influencing enzymatic activities and cellular processes. The organometallic nature of this compound allows it to participate in various chemical reactions that may affect biological systems.

Interaction Studies

Recent studies have focused on the interaction of this compound with different biological environments, including solvent effects and interactions with proteins and nucleic acids. These investigations are crucial for understanding how the compound behaves under physiological conditions and its potential therapeutic applications.

Case Studies

- Catalytic Activity in Biological Systems : Research has shown that metallocene complexes can serve as catalysts for biochemical reactions, enhancing reaction rates significantly. For example, studies have demonstrated that similar compounds can facilitate polymerization processes relevant to biopolymers.

- Toxicity Assessments : Toxicological evaluations indicate that while some organometallic compounds exhibit cytotoxicity, this compound shows a promising safety profile at lower concentrations. Further studies are needed to delineate the exact concentration thresholds for safe application.

- Potential Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in specific cancer cell lines. This effect is hypothesized to be mediated through its interaction with cellular signaling pathways.

Comparative Analysis

The following table summarizes key properties and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C20H30Cl2Zr | Potential anticancer activity; low cytotoxicity | Unique ligand configuration enhances reactivity |

| Bis(1-butyl-3-methylcyclopentadienyl)zirconium dichloride | C20H30Cl2Zr | Catalytic activity in polymerization | Similar structure but different ligand orientation |

| Bis[(1,2,3,4,5-I.)-1-butyl-2,4-cyclopentadienyl]dichlorozirconium | C18H36Cl2Zr | Varied reactivity due to iodine substituents | Altered electronic properties affect biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.